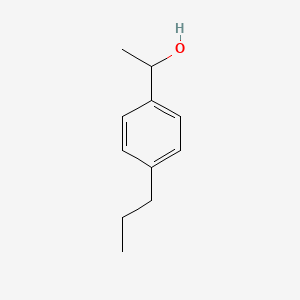
1-(4-Propylphenyl)ethanol
Vue d'ensemble
Description
1-(4-Propylphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(4-Propylphenyl)ethanol is involved in chemical synthesis processes where its structure and derivatives are studied. For instance, Hashmi et al. (2006) developed a new synthesis procedure for 2-(4-propylphenyl)ethanol, which significantly reduced side-products including this compound. This new procedure enabled efficient purification necessary for muon-spin resonance experiments, and structural details were derived from X-ray structure analysis of a crystalline derivative (Hashmi et al., 2006).
Biocatalysis and Bioreduction
Biocatalytic processes involving compounds similar to this compound are significant in the production of pharmaceutical intermediates. Kavi et al. (2021) optimized the biocatalytic production of (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke, a process crucial for the synthesis of antihistamines. The optimization of culture conditions like pH and temperature was critical for improving bioreduction efficiency (Kavi et al., 2021).
Enantioselective Synthesis
Enantioselective synthesis is a key aspect of research involving this compound and its derivatives. For example, Wieser et al. (1999) synthesized (S)-1-(4-hydroxyphenyl)ethanol using eugenol dehydrogenase from Pseudomonas fluorescens with high enantiomeric excesses, demonstrating the potential for producing enantiomerically pure compounds (Wieser et al., 1999).
Extraction and Purification Processes
This compound-related compounds have been explored in extraction and purification processes. Reis et al. (2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, focusing on the effect of additives and solute permeation, which is important for wastewater treatment and environmental applications (Reis et al., 2006).
Pharmaceutical Intermediates
Compounds like this compound are used as intermediates in pharmaceutical synthesis. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of a related compound, which is an intermediate in chemokine antagonist drugs. This study highlights the application in creating pharmaceuticals with high enantiomeric excess (Chen et al., 2019).
Propriétés
IUPAC Name |
1-(4-propylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFDBUEQBAWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





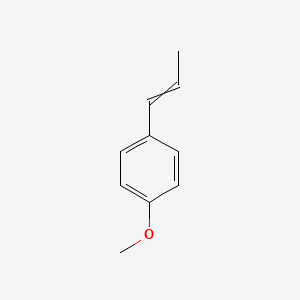
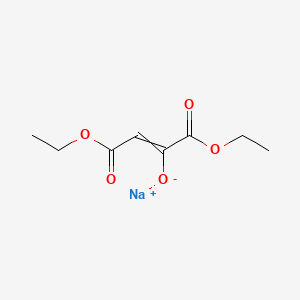
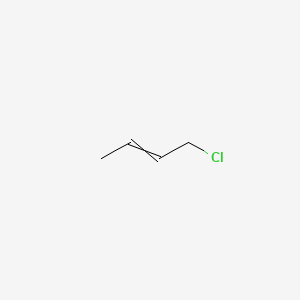

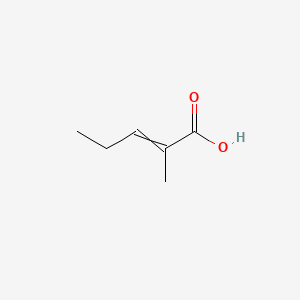
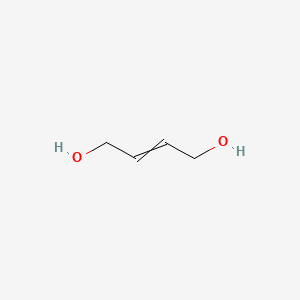

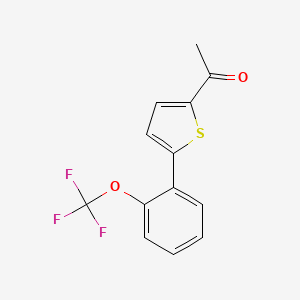
![1-[2-(3,4-Dichlorophenyl)phenyl]ethan-1-one](/img/structure/B7806583.png)
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)

![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)